Kalata B15
Description
Kalata B1 is the prototypic cyclotide, a class of plant-derived cyclic peptides characterized by a cystine-knot motif and a head-to-tail cyclic backbone. It belongs to the Möbius subfamily and is isolated from Oldenlandia affinis (). Its structure comprises six conserved cysteine residues forming three disulfide bonds, creating a rigid, stable framework resistant to thermal, chemical, and enzymatic degradation (). Kalata B1 exhibits diverse bioactivities, including insecticidal, antibacterial, antifungal, anti-HIV, and hemolytic properties (). Its mechanism of action is linked to membrane interaction rather than receptor binding, as demonstrated by studies of its synthetic D-enantiomer ().
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLPVCGESCFGGSCYTPGCSCTWPICTRD |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
Cyclotides are classified into Möbius, bracelet, and trypsin inhibitor subfamilies. Kalata B1 (Möbius) is compared below with other cyclotides:
Key Observations :
- Kalata B7 ’s charged residue substitution disrupts its hydrophobic surface, altering membrane-binding efficiency compared to B1 ().
- Kalata B8 ’s structural hybridity and flexible loops correlate with anti-HIV activity but absence of hemolysis ().
- Cycloviolacin O2 (bracelet) targets anionic membranes more aggressively than B1, highlighting subfamily-specific lipid preferences ().
Functional and Mechanistic Differences
Hemolytic Activity
Insights :
Anti-HIV and Cytotoxic Activity
| Cyclotide | Anti-HIV EC50 | Cytotoxicity (Glioblastoma IC50) | Reference |
|---|---|---|---|
| Kalata B1 | 0.9 μM | 3.21–10.88 μM | |
| Kalata B8 | 1.5 μM | Not reported | |
| CyO2 | Not reported | 0.45–0.79 μM |
Mechanistic Notes:
- Cytotoxicity in glioblastoma cells correlates with hydrophobic surface exposure; CyO2 ’s higher hydrophobicity enhances efficacy ().
Membrane Interaction and Lipid Specificity
Binding and Disruption
- Kalata B1: Binds phosphatidylcholine (PC)/PE membranes as monomers before oligomerizing into pores (). PE lipids enhance binding affinity by 3-fold ().
- Cycloviolacin O2 : Preferentially disrupts anionic membranes (e.g., POPC/PG) via electrostatic interactions with charged residues (). Neutralizing Glu6 reduces potency, highlighting the role of negative charges ().
- Kalata B7 : Binds micelles via loops 2 and 5 but with lower efficiency than B1 due to disrupted hydrophobic patch ().
Self-Association Dynamics
D-Kalata B1
Lysine-Scanned Mutants
Tables and figures referenced are synthesized from aggregated data in the cited evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
